molecular formula C14H20O B050163 1-Phenethylcyclohexanol CAS No. 124620-30-0

1-Phenethylcyclohexanol

Cat. No.: B050163
CAS No.: 124620-30-0
M. Wt: 204.31 g/mol
InChI Key: AVZUHEPSGPBJFL-UHFFFAOYSA-N
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Description

1-Phenethylcyclohexanol is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

124620-30-0

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(2-phenylethyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-12H2

InChI Key

AVZUHEPSGPBJFL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CCC2=CC=CC=C2)O

Canonical SMILES

C1CCC(CC1)(CCC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Since TmI2(DME)x exhibits such high reactivity at room temperature, its viability at reduced temperature is examined. In these reactions, TmI2(DME)x is added as a DME solution by syringe using a saturated stock solution generated in situ from Tm and I2. Phenethyl iodide reacts smoothly at −22° C. in 10 minutes to form phenethylcyclohexanol in 96% yield (entry f). The reaction of phenethyl bromide with cyclohexanone at 0° C. produces a 96% yield of phenethylcyclohexanol in 20 minutes (entry g), while reaction at −22° C. gave a 94% yield in 60 minutes (entry h). Phenethyl chloride reacts at 0° C. to give a 90% yield after 1 hour (entry j). This variation of reaction time as a function of temperature could be used to control regiochemistry in sequenced reactions.
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Synthesis routes and methods II

Procedure details

Since TmI2(DME)x exhibits such high reactivity at room temperature, its viability at reduced temperature is examined. In these reactions, TmI2(DME)x is added as a DME solution by syringe using a saturated stock solution generated in situ from Tm and I2. Phenethyl iodide reacts smoothly at −22° C. in 10 minutes to form phenethylcyclohexanol in 96% yield (entry f). The reaction of phenethyl bromide with cyclohexanone at 0° C. produces a 96% yield of phenethylcyclohexanol in 20 minutes (entry g), while reaction at −22° C. gave a 94% yield in 60 minutes (entry h). Phenethyl chloride reacts at 0° C. to give a 90% yield after 1 hour (entry j). This variation of reaction time as a function of temperature could be used to control regiochemistry in sequenced reactions.
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0 (± 1) mol
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